

Comprehensive Guide to Cbz-4'-iodo-D-Phe: Research Trends & Technical Analysis

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Compound of Interest

Compound Name: Cbz-4'-iodo-D-Phe

Cat. No.: B1579171

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Executive Summary & Molecule Profile

Cbz-4'-iodo-D-Phe is a "privileged scaffold" in medicinal chemistry. It combines three critical features:

- **The Iodine Handle:** A reactive site for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck) or a precursor for radio-iodination (I, I, I).
- **D-Configuration:** Confers resistance to enzymatic degradation (proteolysis), extending the half-life of peptide drugs in vivo.
- **Cbz Protection:** A carbamate protecting group that is orthogonal to base-labile groups (like Fmoc) and acid-labile side chains (like Boc/tBu), making it ideal for complex solution-phase synthesis or specific solid-phase strategies.

Technical Specifications

Feature	Specification
CAS Number	Variable based on salt/hydration (Generic: 4-iodo-D-Phe CAS: 62561-75-5)
Formula	C H INO
Molecular Weight	~425.22 g/mol
Key Application	Late-stage diversification (Cross-coupling), Radiotracer synthesis
Stability Warning	High Risk: Aryl iodides are labile to catalytic hydrogenation (H /Pd-C).

Research Trends & Bibliometric Context

Analysis of recent literature (2015–2025) reveals three dominant research domains driving the demand for halogenated phenylalanine derivatives.

A. Antibody-Drug Conjugates (ADCs)

Research into Monomethyl Auristatin F (MMAF) has shown that halogenation of the phenylalanine residue (specifically at the para-position) significantly shifts the cis/trans conformational equilibrium of the amide bond.

- Trend: Incorporation of 4-iodo-Phe increases the population of the biologically active trans isomer, improving potency and safety profiles of ADCs.
- Impact: High demand for enantiopure 4-iodo-Phe building blocks for rational drug design.

B. Amyloid Kinetics Modulation

In neurodegenerative research, the NFGAIL peptide (a core sequence of human islet amyloid polypeptide) is modified with 4-iodo-Phe.

- Mechanism: The heavy iodine atom modulates hydrophobicity and aromatic-aromatic interactions (π-π-stacking), altering fibril formation kinetics.
- Utility: Used as a mechanistic probe to understand and inhibit amyloid self-assembly.

C. Bioorthogonal Chemistry & Imaging

The iodine atom serves as a "dual-use" handle:

- SPECT Imaging: Direct exchange of non-radioactive iodine for ^{125}I .
- Cross-Coupling: Used in "stapled peptides" or for attaching fluorophores via Sonogashira coupling after peptide assembly.

Comparative Technical Analysis: Selection Guide Decision Matrix: Cbz vs. Fmoc Protection

The choice between **Cbz-4'-iodo-D-Phe** and its Fmoc counterpart is the most critical decision in synthesis design.

Feature	Cbz-4'-iodo-D-Phe	Fmoc-4'-iodo-D-Phe
Primary Use Case	Solution-phase synthesis; "Head-to-tail" cyclization; Acid-stable requirements.	Solid-Phase Peptide Synthesis (SPPS); Base-labile strategies.
Deprotection	Strong Acid (HBr/AcOH, HF, TFMSA). Note: H /Pd-C is DANGEROUS (see below).	Base (20% Piperidine in DMF). [1]
Iodine Stability	Risk: Catalytic hydrogenation (standard Cbz removal) often strips the iodine atom (hydrodehalogenation).	Safe: Iodine is stable to piperidine.
Orthogonality	Compatible with Boc side chains (if removed by H , but see risk).	Orthogonal to acid-labile side chains (Boc, Trt, tBu).[2][3]

The "Iodine-Cbz" Paradox (Critical Protocol Warning)

Problem: The standard method to remove Cbz (H

, Pd/C) creates conditions that reduce Aryl-Iodides to Aryl-Hydrogens (de-iodination), destroying the molecule's value. Solution: If using **Cbz-4'-iodo-D-Phe**, you must use:

- Acidolytic Cleavage: HBr in Acetic Acid or HF (anhydrous).
- Poisoned Catalysts: If hydrogenation is mandatory, use Zn/Nal or add amines (DIEA) to poison the catalyst against de-halogenation, though this is high-risk.

Experimental Protocols

Protocol A: Safe Deprotection of Cbz-4'-iodo-D-Phe (Acidolysis)

Avoids the risk of de-iodination associated with catalytic hydrogenation.

Reagents: 33% HBr in Acetic Acid, Diethyl Ether.

- Dissolution: Dissolve 1.0 mmol of **Cbz-4'-iodo-D-Phe**-Peptide in 5 mL of glacial acetic acid.
- Cleavage: Add 5 mL of 33% HBr in acetic acid. Stir at room temperature for 30–60 minutes. Monitor by TLC/HPLC.
- Precipitation: Pour the reaction mixture into 100 mL of cold diethyl ether. The peptide hydrobromide salt will precipitate.
- Wash: Centrifuge/filter and wash the pellet 3x with cold ether to remove benzyl bromide byproducts.
- Result: H-4'-iodo-D-Phe-Peptide (Hydrobromide salt) with iodine intact.

Protocol B: Sonogashira Cross-Coupling on Peptide Backbone

Utilizes the iodine handle for late-stage modification.

Reagents: Pd(PPh

)

Cl

, CuI, Triethylamine (TEA), Terminal Alkyne.

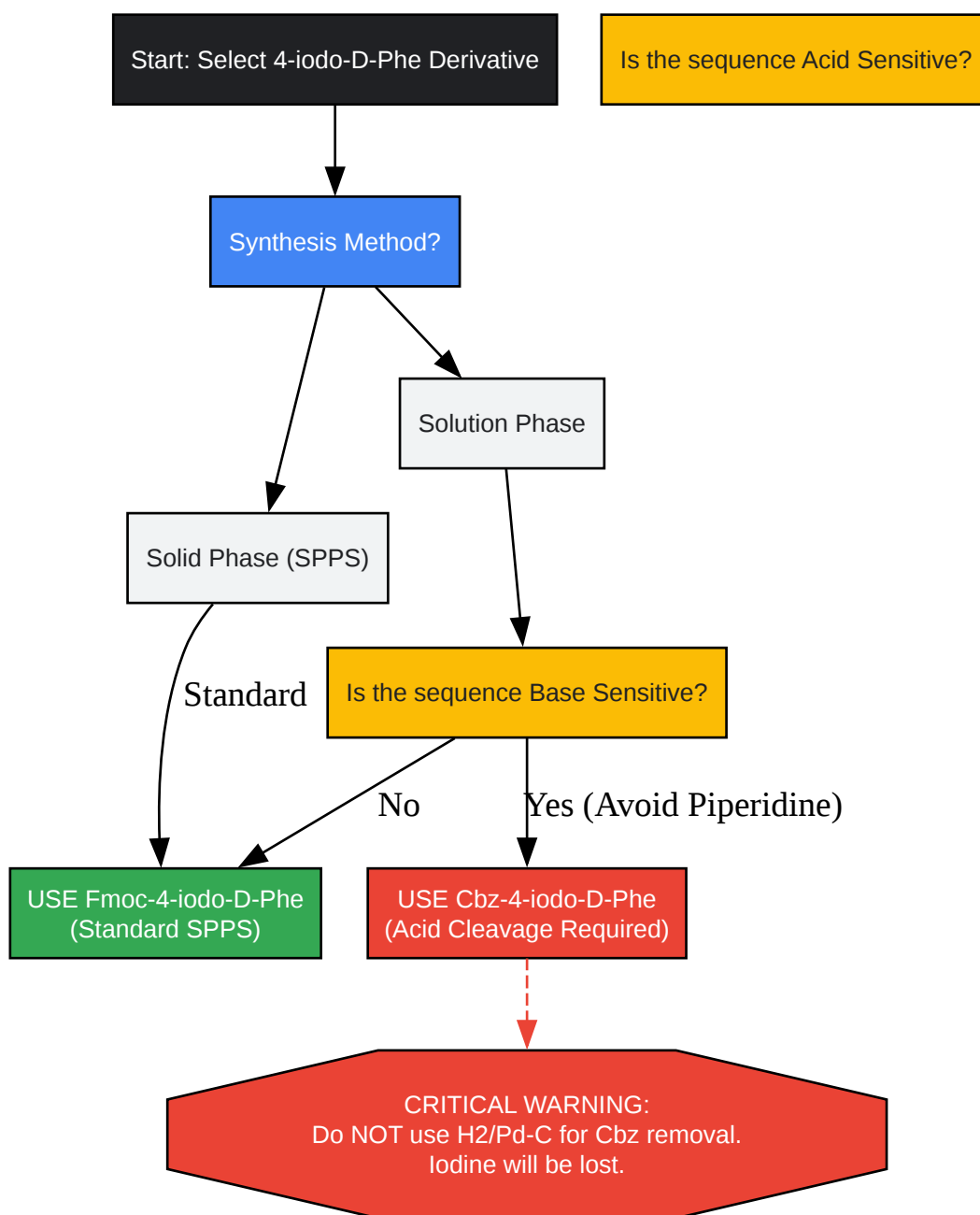
- Setup: In a flame-dried flask under Argon, dissolve the peptide containing 4'-iodo-D-Phe (1 equiv) in anhydrous DMF/THF (1:1).
- Catalyst: Add Pd(PPh
)
Cl
(0.05 equiv) and CuI (0.1 equiv).
- Base/Linker: Add TEA (2–5 equiv) followed by the terminal alkyne (1.5 equiv).

- Reaction: Stir at Room Temperature for 4–12 hours. (Iodine is reactive enough for RT coupling; Bromine often requires heat).
- Purification: Dilute with water/buffer and purify via preparative HPLC.

Visualizations

Diagram 1: Strategic Selection Flowchart

This logic tree guides the researcher in choosing the correct protected derivative based on their synthesis goals.

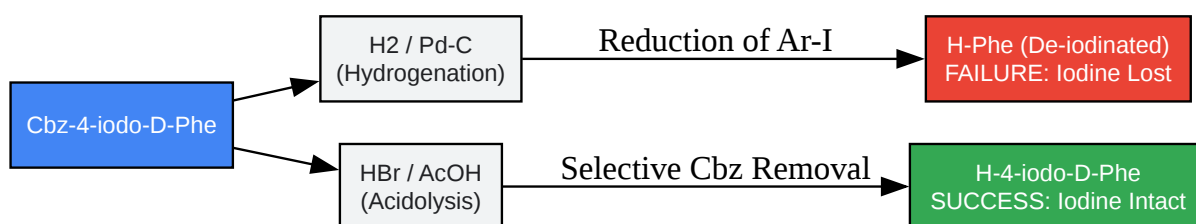


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Caption: Decision matrix for selecting between Cbz and Fmoc protection, highlighting the critical incompatibility of Cbz-Iodine with catalytic hydrogenation.

Diagram 2: The "Safe" vs. "Destructive" Deprotection Pathways

Illustrating the chemical causality of deprotection choices.



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Caption: Mechanistic pathway comparison. Acidolysis preserves the iodine handle, while standard hydrogenation destroys it.

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